

Application Notes and Protocols: Rebastinib Kinase Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebastinib (DCC-2036) is a potent, orally bioavailable "switch control" inhibitor of multiple tyrosine kinases.[1][2] Unlike traditional ATP-competitive inhibitors, **Rebastinib** binds to the switch control pocket of the kinase domain, stabilizing an inactive conformation.[1] This unique mechanism allows it to overcome resistance mutations, such as the T315I gatekeeper mutation in BCR-ABL1.[1][3] **Rebastinib** has demonstrated significant inhibitory activity against a range of kinases implicated in various malignancies, including BCR-ABL, TIE2, FLT3, and members of the SRC family.[2][3][4] These application notes provide detailed protocols for performing biochemical and cell-based kinase inhibition assays to evaluate the efficacy of **Rebastinib**.

Target Kinases and IC50 Values

Rebastinib has been shown to inhibit a variety of kinases with high potency. The following table summarizes the reported IC50 values for **Rebastinib** against key targets.



Target Kinase	IC50 (nM)	Assay Type			
c-ABL1 (unphosphorylated, native)	0.7 - 0.8	Biochemical			
c-ABL1 (phosphorylated, native)	2	Biochemical			
BCR-ABL1 (T315I mutant)	4 - 5	Biochemical			
TIE2	0.058 - 6	Biochemical			
FLT3	2	Biochemical			
KDR (VEGFR2)	4	Biochemical			
TRKA	0.17	Cellular			
TRKB	0.42	Cellular			
SRC	34	Biochemical			
LYN	29	Biochemical			
FGR	38	Biochemical			
НСК	40	Biochemical			

Note: IC50 values can vary depending on the specific assay conditions and format. The data presented here is a compilation from multiple sources for comparative purposes.[1][3][5][6]

Experimental Protocols Biochemical Kinase Inhibition Assay (Coupled Enzyme Assay for ABL1)

This protocol describes a continuous spectrophotometric assay to measure the kinase activity of ABL1 and the inhibitory potential of **Rebastinib** by monitoring ADP production.[3][6]

Materials:

Recombinant ABL1 kinase (unphosphorylated or phosphorylated)



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•	Abltide	(FAIYA	APFAKKK)	substrate	nentide

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- ATP
- Pyruvate kinase
- Lactate dehydrogenase
- Phosphoenolpyruvate (PEP)
- NADH
- MgCl2
- Tris buffer
- Octyl-glucoside
- DMSO
- 384-well microplate
- Spectrophotometer plate reader capable of reading absorbance at 340 nm

Protocol:

- Prepare Inhibitor Mixture: Perform a serial 3-fold dilution of Rebastinib in DMSO. Further dilute the compounds into a buffer containing 180 mM Tris (pH 7.5), 18 mM MgCl2, and 0.2% octyl-glucoside.
- Prepare Kinase/Assay Components Mixture: In a 90 mM Tris buffer (pH 7.5) containing 0.1% octyl-glucoside and 1% DMSO, prepare a mixture containing:
 - 1 nM ABL1 kinase
 - 0.2 mM Abltide



- o 9 mM MgCl2
- ~4 units Pyruvate kinase
- ~0.7 units Lactate dehydrogenase
- 1 mM Phosphoenolpyruvate
- 0.28 mM NADH
- Assay Reaction:
 - \circ In a 384-well plate, mix 50 μ L of the inhibitor mixture with 50 μ L of the kinase/assay components mixture.
 - Incubate the plate at 30°C for 2 hours.
 - \circ Initiate the kinase reaction by adding 2 μ L of 25 mM ATP (final concentration of 500 μ M).
- Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 2 minutes for 2.5 hours at 30°C using a plate reader. The oxidation of NADH to NAD+ by lactate dehydrogenase is coupled to the production of ADP by ABL1 kinase, leading to a decrease in absorbance at 340 nm.
- Data Analysis:
 - Calculate the reaction rate (slope) from the linear portion of the absorbance curve (typically between 1 to 2 hours).
 - Determine the percent inhibition by comparing the reaction rate of Rebastinib-treated wells to the DMSO control wells.
 - Calculate the IC50 value by plotting the percent inhibition against a range of **Rebastinib** concentrations and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Note: This assay format can be adapted for other ABL1 isoforms and mutants, such as ABL1(T315I), by adjusting the enzyme concentration.[3][6] For TIE2 kinase, a fluorescence



polarization-based assay (e.g., Transcreener) is recommended.[3][6]

Cell-Based Kinase Inhibition Assay (Phosphorylation of CRKL)

This protocol describes a method to assess the ability of **Rebastinib** to inhibit the downstream signaling of BCR-ABL1 in a cellular context by measuring the phosphorylation of its substrate, CRKL.[1]

Materials:

- CML cell lines (e.g., K562) or patient-derived blood samples
- Rebastinib
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-phospho-CRKL antibody
- Anti-total-CRKL antibody
- Secondary antibody conjugated to HRP or a fluorescent dye
- Western blot or ELISA reagents and equipment

Protocol:

- Cell Culture and Treatment:
 - Culture CML cells in RPMI-1640 medium supplemented with 10% FBS.
 - Seed the cells in a multi-well plate and allow them to attach or stabilize.

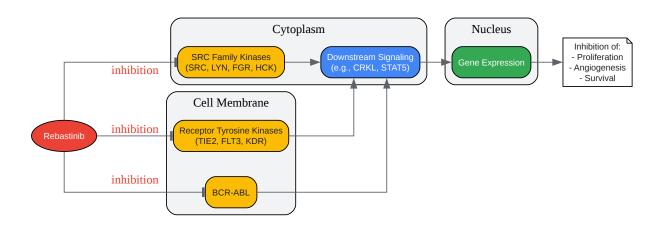


- Treat the cells with a serial dilution of **Rebastinib** or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
- Cell Lysis:
 - After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Detection of Phospho-CRKL:
 - Western Blotting:
 - Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with a primary antibody specific for phosphorylated CRKL.
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip and re-probe the membrane with an antibody for total CRKL as a loading control.
 - ELISA:
 - Use a sandwich ELISA kit specific for phospho-CRKL according to the manufacturer's instructions.
- Data Analysis:
 - Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).
 - Normalize the phospho-CRKL signal to the total CRKL signal.



- Calculate the percent inhibition of CRKL phosphorylation relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against Rebastinib concentration.

Visualizations Signaling Pathway of Rebastinib Inhibition

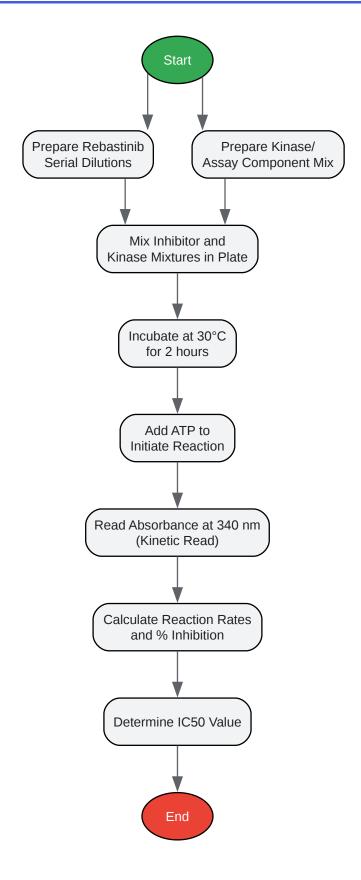


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Caption: Rebastinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Biochemical Kinase Assay



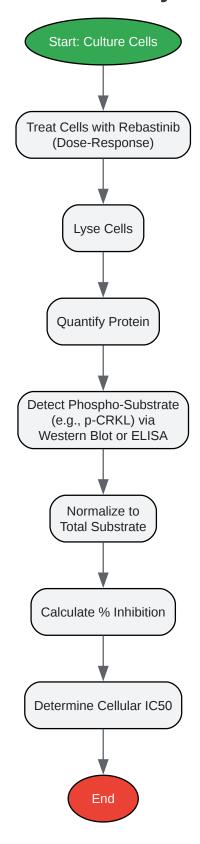


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Caption: Workflow for the coupled enzyme biochemical kinase inhibition assay.



Logical Flow for Cell-Based Assay



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Caption: Logical workflow for a cell-based kinase inhibition assay.

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